molecular formula C12H12N4 B1381402 1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239737-91-7

1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Cat. No.: B1381402
CAS No.: 1239737-91-7
M. Wt: 212.25 g/mol
InChI Key: AVBHAMXJAMBAFM-UHFFFAOYSA-N
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Description

“1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound . It is part of the pyrazolo[3,4-c]pyrazoles family, which has been recognized for its pharmacological potential .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent reaction . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis and Characterization

  • A method for the synthesis of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles was developed, showcasing the potential for creating libraries of compounds based on pyrazolo[4,3-c]pyrazole derivatives (Vydzhak, Panchishin, & Brovarets, 2018).

Applications in Material Science

  • Pyrazole derivatives, including compounds similar to 1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, indicating their potential in material protection applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Pharmaceutical Research

  • Research in pharmaceutical sciences has focused on the synthesis of various pyrazole derivatives, including those structurally related to this compound, with potential applications in medicine and drug development. Studies have highlighted the synthesis of new compounds and their potential biological activities (Dalla Via et al., 2009).

Catalysis and Chemical Reactions

  • Pyrazole-based compounds have been synthesized and characterized, focusing on their application in catalysis and as intermediates in chemical reactions. This includes studies on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and other related structures (Maquestiau, Banneux, & Eynde, 2010).

Green Chemistry

  • Efforts to synthesize pyrazole derivatives in accordance with the principles of "green" chemistry have been made, focusing on environmentally friendly methods and the potential biological activity of these compounds (Ilovaisky et al., 2014).

Antimicrobial and Antitumor Research

  • The synthesis and assessment of pyrazole derivatives for their antimicrobial and antitumor properties have been explored, indicating their potential in treating infections and cancers (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Molecular Interactions and Drug Design

  • Modeling molecular interactions of pyrazole-based drug candidates, including derivatives structurally similar to this compound, has been conducted to explore their potential as antibacterial agents (Shubhangi et al., 2019).

Properties

IUPAC Name

4-benzyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-12-11(7-13-14-12)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBHAMXJAMBAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NN=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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